

(S)-Benzyl 3-aminobutyrate chemical properties

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Compound of Interest

Compound Name: (S)-Benzyl 3-aminobutyrate

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(S)-Benzyl 3-aminobutyrate: A Technical Guide

This document provides an in-depth overview of the chemical properties, synthesis, and potential biological significance of **(S)-Benzyl 3-aminobutyrate**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and applications of this chiral molecule.

Core Chemical Properties

(S)-Benzyl 3-aminobutyrate is the benzyl ester of (S)-3-aminobutyric acid. The esterification of the carboxylic acid group with a benzyl group significantly alters its physical properties, particularly its lipophilicity, which can be crucial for its biological applications.

The fundamental identifiers and key physical properties of **(S)-Benzyl 3-aminobutyrate** are summarized below.

Property	Value	Reference
CAS Number	173239-31-1	[1][2]
Molecular Formula	C11H15NO2	[1][2]
Molecular Weight	193.24 g/mol	[1][2]
Boiling Point	240 °C (464 °F)	
Density	1.009 g/cm ³ (at 25 °C)	

According to available safety data, **(S)-Benzyl 3-aminobutyrate** is not classified as a hazardous substance or mixture. However, standard laboratory safety practices should always be observed. The product is noted to be chemically stable under standard ambient conditions.

Information	Recommendation	Reference
Inhalation	Move to fresh air.	
Skin Contact	Take off contaminated clothing and rinse skin with water.	
Eye Contact	Rinse out with plenty of water.	
Ingestion	Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.	
Stability	The product is chemically stable under standard room temperature conditions.	
Storage	Store in a tightly closed container.	

Experimental Protocols

The synthesis of amino acid benzyl esters is a common procedure in peptide chemistry and drug development. Below is a detailed methodology for the preparation of the p-toluenesulfonate salt of **(S)-Benzyl 3-aminobutyrate**, adapted from a general procedure for amino acid esterification.^[3]

This one-step procedure involves the direct esterification of (S)-3-aminobutyric acid using benzyl alcohol with azeotropic removal of water.^[3]

Reagents and Equipment:

- (S)-3-aminobutyric acid
- p-toluenesulfonic acid (1.2 equivalents)

- Benzyl alcohol (5 equivalents)
- Cyclohexane
- Ethyl acetate
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Filtration apparatus

Procedure:

- Combine (S)-3-aminobutyric acid (1.0 eq), p-toluenesulfonic acid (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane in a round-bottom flask.[3]
- Equip the flask with a Dean-Stark apparatus and a reflux condenser.
- Heat the mixture to reflux for approximately 4 hours, continuously removing the water that forms via azeotropic distillation with cyclohexane.[3]
- After the reaction is complete, cool the mixture to room temperature.
- Add ethyl acetate to the cooled solution to precipitate the **(S)-Benzyl 3-aminobutyrate** p-toluenesulfonate salt.[3]
- Stir the resulting suspension for 1 hour to ensure complete precipitation.
- Collect the white solid product by filtration and dry it under a vacuum.[3]

The chemical and chiral purity of the final product is critical. High-Performance Liquid Chromatography (HPLC) is the recommended analytical method.

- Chemical Purity: A standard reverse-phase HPLC method can be used to determine the presence of unreacted starting materials or byproducts.

- Chiral Purity (Enantiomeric Excess): Chiral HPLC is necessary to confirm the enantiomeric integrity of the (S)-stereocenter. This often involves derivatization of the amino group with a chiral reagent to form diastereomers that can be separated on a standard HPLC column, or by using a specialized chiral column.



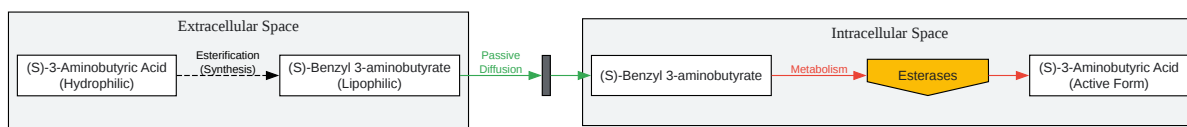
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Synthesis workflow for **(S)-Benzyl 3-aminobutyrate** salt.

Biological Significance and Drug Development Context

While specific signaling pathways for **(S)-Benzyl 3-aminobutyrate** are not detailed in the literature, the chemical modification it represents—benzyl esterification of an amino acid—is a well-established strategy in medicinal chemistry.

Amino acids and their analogs often exhibit poor cell membrane permeability due to their zwitterionic nature at physiological pH. The addition of a benzyl ester group neutralizes the negative charge of the carboxylate, increasing the molecule's overall lipophilicity. This modification can enhance its ability to cross biological membranes, such as the blood-brain barrier or intestinal wall. Inside the cell, endogenous esterase enzymes can cleave the benzyl ester, releasing the parent amino acid to exert its biological effect.



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Benzyl ester as a prodrug strategy for cell permeability.

Benzyl esters of various amino acids have been explored for therapeutic potential. For instance, benzyl esters of hydrophobic amino acids have demonstrated antisickling activity, suggesting they can permeate erythrocytes and interact with hemoglobin.^[4] This class of compounds, by modifying biologically active amino acids like GABA analogs, holds potential for developing novel therapeutics for neurological disorders or other conditions where targeted delivery of small polar molecules is required. The parent molecule, (S)-3-aminobutyric acid, is a chiral beta-amino acid, a structural motif found in various biologically active compounds.

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